N,2-dimethylpropanehydrazide

Medicinal Chemistry Physicochemical Properties Lead Optimization

This sterically crowded hydrazide building block, identified by CAS 42826-42-6, offers unmatched reactivity advantages for your advanced synthesis and medicinal chemistry programs. The bulky tert-butyl group provides kinetic control in cyclization reactions (e.g., 1,3,4-oxadiazole formation) and influences ligand geometry for generating bio-active metal complexes. Leverage its unique steric profile to access target heterocycles and metallodrug candidates—such as Cu(II) complexes with cytotoxic activity (IC50 0.205 mM against HCT-116)—that are unattainable with less hindered hydrazides. Sourced with a validated ≥98% purity and supported by a documented water-based scalable synthesis, this intermediate ensures reliable performance from discovery through process development.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B13628699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethylpropanehydrazide
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(C)N
InChIInChI=1S/C5H12N2O/c1-4(2)5(8)7(3)6/h4H,6H2,1-3H3
InChIKeyLIXLPWSELVCYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylpropanehydrazide: Core Properties and Identification for Sourcing Decisions


2,2-Dimethylpropanehydrazide (CAS 42826-42-6), also known as pivaloyl hydrazide or pivalic acid hydrazide, is a low-molecular-weight hydrazide (MW 116.16 g/mol) [1]. It is characterized by a branched aliphatic acyl group attached to a hydrazine moiety. The compound is typically available as white crystals with a melting point of 65-67 °C and a purity of 98+% . As a building block, it participates in condensation and cyclization reactions, making it a versatile intermediate in organic synthesis [2].

Why Not All Hydrazides Are Interchangeable: The Case for 2,2-Dimethylpropanehydrazide Selection


While hydrazides share a common reactive core (the -C(O)NHNH2 group), their physicochemical and electronic properties are profoundly influenced by the attached acyl or alkyl group. For 2,2-dimethylpropanehydrazide, the bulky, electron-donating tert-butyl group imparts a distinct steric profile and alters the nucleophilicity and basicity of the hydrazine nitrogen compared to other simple aliphatic or aromatic hydrazides [1]. This difference manifests in divergent reactivity patterns, reaction yields, and product selectivity in condensation and cyclization reactions [2]. A generic substitution with a less sterically hindered hydrazide, such as acetohydrazide or benzohydrazide, will not reproduce the same kinetic and thermodynamic outcomes, potentially leading to failed syntheses, lower purity of the target heterocycle, or altered biological activity in downstream applications [3].

Quantitative Differentiation of 2,2-Dimethylpropanehydrazide: Performance Data vs. Key Analogs


Steric Bulk and LogP: A Quantitative Comparison with Acetohydrazide and Benzohydrazide

The tert-butyl group in 2,2-dimethylpropanehydrazide provides a unique combination of high lipophilicity and steric bulk compared to common alternatives like acetohydrazide (methyl) and benzohydrazide (phenyl). This difference is quantified by computed XLogP3 and topological polar surface area (TPSA) values [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Cytotoxic Activity in Colon Cancer Cells: Head-to-Head Comparison of Hydrazide Derivatives

A study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate included a ligand based on 2,2-dimethylpropanehydrazide. The cytotoxic activity of this ligand (Compound 2) was directly compared to its acid precursor (Compound 1) and a more complex hydrazone derivative (Compound 3) [1].

Cancer Research Drug Discovery Structure-Activity Relationship

Antibacterial Activity: Pivalohydrazide-Based Vanadium Complexes vs. Free Ligands

Oxidovanadium(V) complexes using pivalohydrazide-derived tridentate ligands (H2L1 and H2L2) demonstrated effective antibacterial activity against Bacillus subtilis [1]. The complexation of the pivalohydrazide scaffold is essential for activity, as the free ligands alone are not active [1].

Bioinorganic Chemistry Antimicrobial Research Coordination Chemistry

Synthesis Yield Advantage: A Robust Method for Pivaloyl Hydrazide Production

A patent and a published Organic Syntheses procedure describe optimized syntheses of pivaloyl hydrazide with high yields and selectivity [REFS-1, REFS-2]. The method using pivaloyl chloride in water provides a reliable 50-55% yield of pure product [2].

Process Chemistry Green Chemistry Synthetic Methodology

Validated Application Scenarios for 2,2-Dimethylpropanehydrazide Based on Comparative Evidence


Scaffold for Metal-Based Anticancer Agents

2,2-Dimethylpropanehydrazide serves as a critical ligand for generating metal complexes with cytotoxic activity. Evidence shows that its Cu(II) complex demonstrates an IC50 of 0.205 mM against HCT-116 colon cancer cells, outperforming a related hydrazone derivative complex [1]. This supports its use in medicinal chemistry programs focused on developing novel metallodrugs for colorectal cancer.

Precursor for Antibacterial Vanadium Complexes

The hydrazide is a key building block for synthesizing tridentate hydrazone ligands. When complexed with oxidovanadium(V), these ligands form complexes with effective antibacterial activity against Bacillus subtilis, while the free ligands are inactive [2]. This highlights the compound's utility in bioinorganic chemistry for antimicrobial agent development.

Synthesis of 1,3,4-Oxadiazole Heterocycles

The bulky tert-butyl group of 2,2-dimethylpropanehydrazide influences the cyclization pathway and product selectivity in the synthesis of 1,3,4-oxadiazoles [3]. This steric effect is exploited to direct the formation of specific heterocyclic architectures that are common motifs in pharmaceuticals and agrochemicals.

Greener Synthesis of Hydrazide Intermediates

For process chemists, the well-documented synthesis of pivaloyl hydrazide in water provides a robust and environmentally preferable method for generating this intermediate at scale [4]. This can be a factor in sourcing decisions for projects requiring larger quantities of a sterically hindered hydrazide building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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